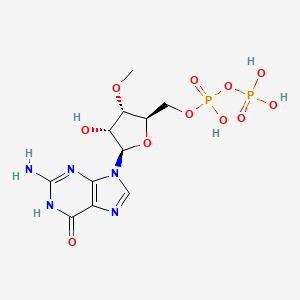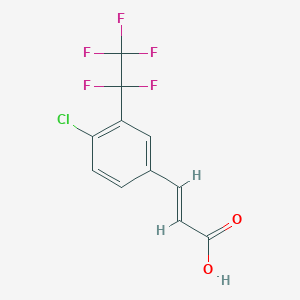![molecular formula C17H20O5S B13725767 [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of an ethoxy group, a hydroxymethyl group, and a methylbenzenesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate typically involves the reaction of 3-ethoxy-5-(hydroxymethyl)benzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the sulfonate group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: 3-ethoxy-5-(carboxymethyl)phenyl 4-methylbenzenesulfonate.
Reduction: 3-ethoxy-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonic acid.
Substitution: 3-ethoxy-5-(substituted-methyl)phenyl 4-methylbenzenesulfonate.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a protecting group for hydroxyl functionalities in multi-step organic synthesis.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of novel bioactive compounds.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Employed as a stabilizer in the formulation of certain industrial products.
Mecanismo De Acción
The mechanism of action of [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and redox reactions.
Comparación Con Compuestos Similares
Phenylephrine Related Compound F: A compound with similar structural features but different functional groups.
Methylammonium lead halide: A compound with a different core structure but similar applications in research and industry.
Uniqueness:
- The presence of both ethoxy and hydroxymethyl groups on the phenyl ring makes [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate unique compared to other sulfonates.
- Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, adds to its versatility in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C17H20O5S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-3-21-16-9-14(11-18)8-15(10-16)12-22-23(19,20)17-6-4-13(2)5-7-17/h4-10,18H,3,11-12H2,1-2H3 |
Clave InChI |
DWRSTMKQRPGZCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)COS(=O)(=O)C2=CC=C(C=C2)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


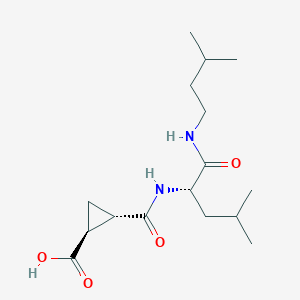

![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
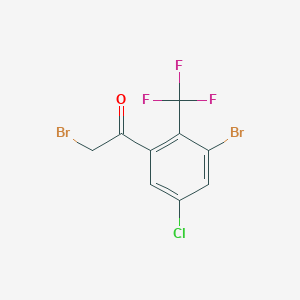

![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
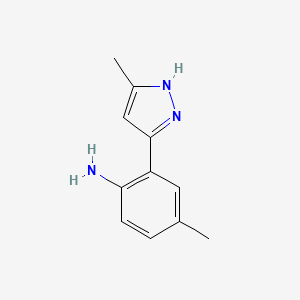
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
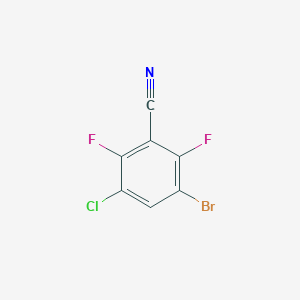

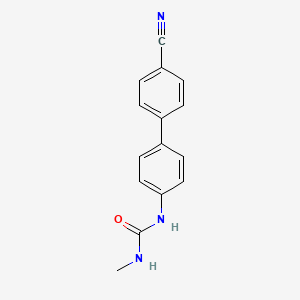
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
